5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a sulfonylazetidine group and a thiophene ring. The thiophene group contributes to π-π stacking interactions, common in pharmacologically active molecules.
Properties
IUPAC Name |
5-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-4-5-12(17)7-14(10)25(21,22)20-8-11(9-20)16-18-15(19-23-16)13-3-2-6-24-13/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHODCLIJCCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an azetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are largely attributed to the presence of multiple functional groups such as sulfonamide, thiophene, and oxadiazole.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 390.8 g/mol. The structure is defined by:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
- Oxadiazole Ring : A five-membered ring containing nitrogen and oxygen, known for its diverse biological activities.
- Sulfonamide Group : Enhances pharmacological properties and potential interactions with various enzymes and receptors.
Anticancer Properties
Research indicates that compounds featuring the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that oxadiazoles can target the NF-κB signaling pathway, leading to reduced cell proliferation in hepatocellular carcinoma (HCC) cells .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| CMO | 0.3 | HCC |
| 5-(1-Azetidin) | TBD | Various |
Antimicrobial Activity
The compound's structural similarities to other oxadiazole derivatives suggest potential antimicrobial properties. Research has demonstrated that certain oxadiazoles possess activity against Mycobacterium bovis BCG, indicating their utility in treating tuberculosis . The inhibition of key enzymes involved in fatty acid biosynthesis was noted as a mechanism of action.
| Compound | Activity | Target Organism |
|---|---|---|
| Oxadiazole Derivative | Strong Inhibition | Mycobacterium bovis BCG |
Enzyme Inhibition
Oxadiazole derivatives have been reported to inhibit various enzymes critical for disease processes, including:
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Butyrylcholinesterase (BChE)
These interactions suggest that this compound may exhibit therapeutic effects in neurodegenerative diseases and cancer treatment by modulating enzyme activity .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A series of novel 1,3,4-oxadiazoles were synthesized and tested against HCC cells. Results indicated that these compounds induced apoptosis and inhibited NF-kB activation .
- Antitubercular Effects : Research on a combination of heterocyclic rings revealed promising results against dormant states of mycobacteria, suggesting a potential application in tuberculosis treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Activity Profiles
The compound’s closest structural analogs include derivatives of 1,2,4-oxadiazole, thiadiazole, and triazole heterocycles with sulfonyl, azetidine, or aryl substituents. Key comparisons are summarized below:
Structure-Activity Relationships (SAR)
- Sulfonylazetidine Group: Enhances binding to hydrophobic enzyme pockets (e.g., bacterial penicillin-binding proteins), as shown in azetidinone-thiadiazole derivatives .
- Thiophene vs. Phenyl : Thiophene’s electron-rich structure improves π-stacking in fungal CYP51 inhibitors, explaining selective antifungal activity in triazole-thiadiazoles .
- Chloro Substituent : The 5-chloro group in the sulfonylphenyl moiety increases lipophilicity, correlating with enhanced Gram-negative activity in benzimidazole hybrids .
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